5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one HCl
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Overview
Description
5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl, also known as 5-Fluoro-PB-22 or 5F-PB-22, is an indazole-based synthetic cannabinoid with a fluorine atom attached at the 5-position. It is a derivative of the well-known cannabinoid JWH-018 and is similar in structure to the related indazole-3-carboxamide, 5F-ADB. 5F-PB-22 is a potent agonist of the CB1 receptor with a Ki value of 0.9 nM, and has been identified as one of the major synthetic cannabinoids found in herbal smoking blends.
Scientific Research Applications
Nucleophilic Aromatic Substitution
Piperidine, a structural component of 5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl, has been involved in nucleophilic aromatic substitution reactions, particularly with nitro-group substitutions. The reaction kinetics and mechanisms, including addition–elimination processes and the expulsion of the nitro-group, have been a subject of study, providing a foundation for understanding the chemical behavior of related compounds (Pietra & Vitali, 1972).
DNA Minor Groove Binding and Hoechst Analogues
Compounds with structural resemblance to 5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl, like Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA. These compounds have been utilized in various biological applications, including chromosome staining and analysis of DNA content. Their binding specificity and the potential for rational drug design make them of significant interest in scientific research (Issar & Kakkar, 2013).
Cytochrome P450 Isoforms Inhibition
The role of cytochrome P450 (CYP) enzymes in drug metabolism and potential drug-drug interactions is crucial. Understanding the potency and selectivity of chemical inhibitors for various CYP isoforms is vital for predicting metabolic interactions, particularly when dealing with structurally complex compounds like 5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl. The review of these inhibitors provides insights into the involvement of specific CYP isoforms in drug metabolism (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
properties
IUPAC Name |
6-fluoro-3-piperidin-4-yl-1H-benzimidazol-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O.ClH/c13-8-1-2-11-10(7-8)15-12(17)16(11)9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2,(H,15,17);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLGSFTUPYXLCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=C(C=C(C=C3)F)NC2=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one HCl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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